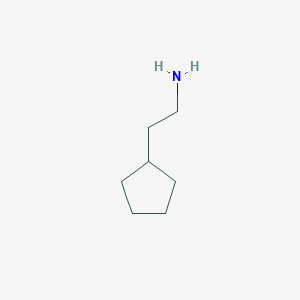

2-Cyclopentylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c8-6-5-7-3-1-2-4-7/h7H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPLRVAKKXWITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415461 | |

| Record name | 2-cyclopentylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5763-55-3 | |

| Record name | Cyclopentaneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5763-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyclopentylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyclopentylethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopentylethanamine (CAS 5763-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanamine, with the CAS number 5763-55-3, is a primary amine featuring a cyclopentyl moiety attached to an ethylamine backbone.[1][2] Its chemical structure makes it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, with a particular focus on its role as a precursor in the development of allosteric modulators for the Follicle-Stimulating Hormone (FSH) receptor.

Physicochemical Properties

This compound is a colorless liquid with a predicted pKa of approximately 10.72.[2] Its properties make it soluble in organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5763-55-3 | [1][2] |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Molecular Weight | 113.20 g/mol | [1] |

| Boiling Point | 158-159 °C | [2] |

| Density | 0.871±0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.72 ± 0.10 (Predicted) | [2] |

| XLogP3-AA | 1.8 | [1] |

| Appearance | Colorless liquid | [2] |

| InChI Key | UKPLRVAKKXWITN-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(C1)CCN | [1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Peaks/Signals |

| ¹H NMR | Signals corresponding to the cyclopentyl ring protons, the two methylene groups of the ethyl chain, and the amine protons. |

| ¹³C NMR | Resonances for the distinct carbon atoms of the cyclopentyl ring and the ethylamine side chain. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (alkane), and N-H bending. |

| Mass Spectrum (m/z) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical for primary amines. |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common synthetic route for primary amines is the reduction of a corresponding nitrile or amide. A plausible synthetic workflow is outlined below.

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: General Reduction of a Nitrile

The following is a generalized protocol for the reduction of a nitrile to a primary amine, which can be adapted for the synthesis of this compound from cyclopentylacetonitrile.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) is prepared.

-

Addition of Nitrile: The cyclopentylacetonitrile, dissolved in anhydrous THF, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature, typically 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the nitrile group.

-

Quenching: The reaction is carefully quenched by the sequential and dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water. This procedure is crucial to safely decompose the excess reducing agent and precipitate the aluminum salts.

-

Workup and Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed with additional solvent. The combined organic filtrates are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation to obtain the final product with high purity.

Application in Drug Discovery: FSH Receptor Allosteric Modulators

This compound serves as a key intermediate in the synthesis of substituted benzamides that act as allosteric modulators of the Follicle-Stimulating Hormone (FSH) receptor.[2] These modulators can be either positive (PAMs) or negative (NAMs) and have potential applications in fertility treatments and other endocrine-related disorders.[3]

Synthesis of Benzamide Modulators

The synthesis of these modulators typically involves the coupling of this compound with a substituted benzoic acid derivative.

Caption: Synthesis of Benzamide FSHR Modulators.

Mechanism of Action and Signaling Pathways

FSH, a gonadotropin, binds to its G protein-coupled receptor (FSHR) primarily on the surface of granulosa cells in the ovary and Sertoli cells in the testes.[4] The canonical signaling pathway involves the activation of the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5]

Benzamide-based allosteric modulators bind to a site on the FSHR distinct from the orthosteric site where FSH binds.[4] This allosteric binding can modulate the receptor's response to FSH, leading to either an enhanced (PAM) or inhibited (NAM) downstream signal. Some modulators have been shown to induce biased signaling, preferentially activating certain downstream pathways (e.g., Gs/cAMP) over others (e.g., β-arrestin recruitment).[4][6] This biased agonism or antagonism offers the potential for more targeted therapeutic interventions with fewer side effects.[4][7]

Caption: FSH Receptor Signaling Pathway and Allosteric Modulation.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery, particularly in the development of novel therapeutics targeting the FSH receptor. Its straightforward synthesis and the ability to be incorporated into more complex molecules like benzamide-based allosteric modulators make it a compound of interest for researchers in medicinal chemistry and pharmacology. Further exploration of its derivatives could lead to the discovery of new drugs with improved efficacy and safety profiles for the treatment of reproductive and endocrine disorders.

References

- 1. This compound | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]

- 3. Discovery of substituted benzamides as follicle stimulating hormone receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. A negative allosteric modulator demonstrates biased antagonism of the follicle stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclopentylethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Cyclopentylethylamine (CAS No: 5763-55-3). The information herein is compiled for researchers, scientists, and professionals in drug development, offering a detailed look at the compound's characteristics. This document includes quantitative data, generalized experimental protocols for the determination of these properties, and visualizations of key processes.

Core Physicochemical Properties

2-Cyclopentylethylamine, also known as 2-cyclopentylethanamine, is a primary amine with the molecular formula C7H15N.[1][2] Its structure consists of a cyclopentyl ring attached to an ethylamine moiety. The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems.

Data Presentation: Summary of Physicochemical Properties

The quantitative data for 2-Cyclopentylethylamine are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H15N | [1][2][3] |

| Molecular Weight | 113.20 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 144.4 °C at 760 mmHg[1][2] 158-159 °C[3][5] | [1][2][3][5] |

| Density | 0.871 g/cm³ (Predicted: 0.871±0.06 g/cm³) | [1][3][5] |

| pKa (Predicted) | 10.72 ± 0.10 | [2][5] |

| LogP (Octanol/Water Partition Coefficient) | 1.89[2] 2.22570[1] | [1][2] |

| Refractive Index | 1.464 | [1][2] |

| Flash Point | 35.4 °C | [2] |

| Vapor Pressure | 5.09 mmHg at 25°C | [2] |

| Topological Polar Surface Area | 26 Ų | [2][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2-Cyclopentylethylamine are not extensively published in peer-reviewed literature. However, the following section outlines generalized, standard methodologies for determining the key properties of a liquid amine like 2-Cyclopentylethylamine.

2.1 Determination of Boiling Point

The boiling point can be determined using a distillation apparatus.

-

Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.

-

Procedure:

-

A sample of 2-Cyclopentylethylamine is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently using the heating mantle.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

2.2 Determination of Density

A pycnometer is typically used for the accurate determination of the density of a liquid.

-

Apparatus: Pycnometer (a flask with a specific volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed accurately.

-

It is then filled with distilled water and weighed again to determine the volume of the pycnometer.

-

The pycnometer is dried and filled with 2-Cyclopentylethylamine.

-

The weight of the pycnometer filled with the sample is recorded.

-

The density is calculated by dividing the mass of the amine by the volume of the pycnometer.

-

2.3 Determination of Solubility

The solubility of 2-Cyclopentylethylamine in water and organic solvents can be assessed qualitatively.[6]

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

Add a small, measured amount of 2-Cyclopentylethylamine to a test tube.

-

Add a measured volume of the solvent (e.g., water, ethanol, diethyl ether) to the test tube.[6]

-

The mixture is agitated vigorously using a vortex mixer.

-

The solution is observed for homogeneity. If the amine dissolves completely, it is considered soluble. The process can be repeated with increasing amounts of the amine to determine the approximate solubility limit. Amines with more than four carbon atoms tend to be insoluble in water.[6]

-

2.4 Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known concentration of 2-Cyclopentylethylamine is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the acid.

-

A titration curve (pH vs. volume of acid added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

2.5 Determination of LogP (Octanol/Water Partition Coefficient)

The shake-flask method is a common technique for determining the LogP value.

-

Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

-

Procedure:

-

A solution of 2-Cyclopentylethylamine of known concentration is prepared in either water or octanol.

-

Equal volumes of octanol and water are added to a separatory funnel, along with a measured amount of the amine solution.

-

The mixture is shaken vigorously to allow for partitioning of the amine between the two phases.

-

The layers are allowed to separate.

-

The concentration of the amine in each layer is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration of the amine in the octanol phase to its concentration in the aqueous phase.

-

Mandatory Visualizations

3.1 Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a liquid amine such as 2-Cyclopentylethylamine.

3.2 Potential Synthesis Route

While specific, detailed synthesis protocols are proprietary, a potential synthesis route for 2-Cyclopentylethylamine can be inferred from its precursors. One common method involves the reduction of cyclopentaneacetonitrile.

Biological Context and Applications

There is limited publicly available information on the specific signaling pathways directly involving 2-Cyclopentylethylamine. However, it has been utilized as a reactant in the discovery of substituted benzamides that act as allosteric modulators for the follicle-stimulating hormone (FSH) receptor.[7] This suggests its utility as a building block in the synthesis of more complex, biologically active molecules for drug discovery and development. The physicochemical properties outlined in this guide are fundamental to its handling, formulation, and potential pharmacokinetic profile in such applications.

References

- 1. Page loading... [guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. 5763-55-3 CAS MSDS (2-CYCLOPENTYL-ETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CYCLOPENTYL-ETHYLAMINE CAS#: 5763-55-3 [m.chemicalbook.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Cyclopentylethanamine

This technical guide provides a comprehensive overview of the molecular structure, conformational analysis, and spectroscopic properties of 2-Cyclopentylethanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions and established experimental protocols to serve as a foundational resource. Given the limited availability of direct experimental data for this specific molecule, this guide leverages computational chemistry principles and data from analogous structures to provide insightful and practical information.

Molecular Structure

This compound (C7H15N) is a primary amine featuring a cyclopentyl ring attached to an ethylamine side chain.[1] Its fundamental properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H15N | PubChem[1] |

| Molecular Weight | 113.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 5763-55-3 | PubChem[1] |

| Canonical SMILES | C1CCC(C1)CCN | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Bond Lengths and Angles

Table 2: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Type | Predicted Value |

| C-C (ring) | sp3-sp3 | ~ 1.54 Å |

| C-C (side chain) | sp3-sp3 | ~ 1.54 Å |

| C-N | sp3-sp3 | ~ 1.47 Å |

| C-H | sp3-s | ~ 1.09 Å |

| N-H | sp3-s | ~ 1.01 Å |

| C-C-C (ring) | ~ 105° (puckered) | |

| C-C-C (side chain) | ~ 112° | |

| C-C-N | ~ 110° | |

| H-N-H | ~ 107° |

Note: These values are estimations based on standard bond lengths and angles for similar aliphatic amines and cyclopentane rings.

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around two key single bonds: the Cα-Cβ bond of the ethyl side chain and the C-C bond connecting the cyclopentyl ring to the side chain. The cyclopentane ring itself is not planar and exists in dynamic equilibrium between envelope and twist conformations to alleviate angle and torsional strain.

Side Chain Conformation

Rotation around the Cα-Cβ bond of the ethylamine side chain leads to different staggered and eclipsed conformations. The staggered conformations, where the hydrogen and amino groups are maximally separated, are expected to be the most stable.

Ring Pucker and Overall Conformation

The cyclopentane ring interconverts rapidly between its low-energy envelope and twist conformations. The attachment of the ethylamine side chain will influence the preference for certain puckered forms. The overall conformation of the molecule is a result of the interplay between the side chain orientation and the ring pucker.

Computational Workflow for Conformational Analysis

A thorough understanding of the conformational landscape of this compound can be achieved through computational methods. A typical workflow for such an analysis is outlined below.

Spectroscopic Data (Predicted)

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts for this compound are presented in Table 3. These predictions are based on the analysis of structurally similar compounds and standard NMR chemical shift ranges.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| ¹H NMR | ¹³C NMR | ||

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| -NH₂ | 1.1 - 1.5 (broad s) | C (attached to N) | ~ 45 |

| -CH₂-N | 2.7 - 2.9 (t) | C (β to N) | ~ 40 |

| -CH₂-CH₂-N | 1.4 - 1.6 (q) | CH (ring, substituted) | ~ 42 |

| Cyclopentyl-H | 1.0 - 1.9 (m) | CH₂ (ring, adjacent) | ~ 32 |

| CH₂ (ring, remote) | ~ 25 |

FT-IR Spectroscopy

The expected characteristic infrared absorption bands for this compound are listed in Table 4. These are based on typical vibrational frequencies for primary amines and alkyl groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (two bands) |

| C-H Stretch | Alkyl (sp³) | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium |

| C-H Bend | CH₂ | 1450 - 1470 | Medium |

| C-N Stretch | Aliphatic Amine | 1000 - 1250 | Medium |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are the reduction of 2-cyclopentylacetonitrile and the reductive amination of cyclopentylacetaldehyde.

This method involves the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

2-Cyclopentylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid (e.g., 10% H₂SO₄)

-

Sodium hydroxide solution (e.g., 10% NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath.

-

Dissolve 2-cyclopentylacetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by the slow, dropwise addition of water, followed by 10% NaOH solution, and then more water.

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield crude this compound.

-

Purify the product by distillation under reduced pressure.

This one-pot reaction involves the formation of an imine from the aldehyde and ammonia, followed by its in-situ reduction.[2][3][4][5][6]

Materials:

-

Cyclopentylacetaldehyde

-

Ammonia (e.g., in methanol or as ammonium acetate)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Methanol

-

Acetic acid (catalytic amount)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve cyclopentylacetaldehyde in methanol in a round-bottom flask.

-

Add a solution of ammonia in methanol (or ammonium acetate).

-

Add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (e.g., NaBH₃CN) portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight or until the reaction is complete.

-

Quench the reaction by adding dilute HCl.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a NaOH solution and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent.

-

Remove the solvent by rotary evaporation and purify the product by distillation.

Biological Context: Role in Drug Discovery

This compound has been utilized as a chemical building block in the synthesis of substituted benzamides that act as allosteric modulators of the Follicle-Stimulating Hormone (FSH) receptor.[7]

Follicle-Stimulating Hormone (FSH) Receptor

The FSH receptor (FSHR) is a G protein-coupled receptor (GPCR) essential for reproduction.[8] It is primarily expressed in the gonads and is activated by the pituitary hormone FSH.[9][10] The activation of FSHR is crucial for follicular development in females and spermatogenesis in males.[10]

Allosteric Modulation

Allosteric modulators are molecules that bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand).[11][12][13][14] This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the response to the endogenous ligand.[13][14] Small-molecule allosteric modulators of FSHR are of significant interest as potential therapeutics for infertility and other reproductive disorders.[9][12][15][16] The cyclopentylethylamine moiety is a structural component in some of these synthetic modulators, highlighting its relevance in medicinal chemistry.

References

- 1. This compound | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]

- 8. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]

- 9. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Follicle-stimulating hormone - Wikipedia [en.wikipedia.org]

- 11. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]

- 14. Biased Signaling and Allosteric Modulation at the FSHR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists [frontiersin.org]

- 16. Small Molecule Follicle-Stimulating Hormone Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Cyclopentylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylethanamine is a primary amine with a cyclopentyl moiety. As a structural analog of various biologically active compounds, its characterization is crucial for quality control, metabolic studies, and drug discovery pipelines. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide presents a comprehensive overview of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on fundamental principles of spectroscopy. This document also includes detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is predicted to show distinct signals for the protons on the ethyl chain and the cyclopentyl ring. The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear further downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.75 | Triplet | 2H | -CH₂-NH₂ |

| ~ 1.75 | Multiplet | 1H | -CH- (cyclopentyl) |

| ~ 1.60 - 1.70 | Multiplet | 2H | Cyclopentyl protons |

| ~ 1.45 - 1.55 | Multiplet | 4H | Cyclopentyl protons |

| ~ 1.40 | Quartet | 2H | -CH₂-CH₂-NH₂ |

| ~ 1.25 (variable) | Broad Singlet | 2H | -NH₂ |

| ~ 1.05 - 1.15 | Multiplet | 2H | Cyclopentyl protons |

Note: The chemical shift of the amine protons (-NH₂) is highly variable and depends on the solvent, concentration, and temperature. The signal is often broad and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom bonded to the nitrogen will be deshielded.[1]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 44.5 | -CH₂-NH₂ |

| ~ 40.0 | -CH₂-CH₂-NH₂ |

| ~ 39.5 | -CH- (cyclopentyl) |

| ~ 32.5 | 2 x CH₂ (cyclopentyl) |

| ~ 25.0 | 2 x CH₂ (cyclopentyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine and the alkane functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp | N-H stretch (symmetric and asymmetric, two bands for primary amine)[1][2] |

| 2850 - 2960 | Strong | C-H stretch (alkyl)[2] |

| 1550 - 1650 | Medium | N-H bend (scissoring)[3] |

| 1000 - 1250 | Medium | C-N stretch[3] |

| 650 - 900 | Broad | N-H wag[3] |

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would show the molecular ion peak and characteristic fragmentation patterns for a primary amine. The molecular weight of this compound is 113.20 g/mol .[4]

| Predicted m/z | Interpretation |

| 113 | [M]⁺ (Molecular ion) |

| 112 | [M-H]⁺ |

| 83 | Loss of -CH₂NH₂ |

| 30 | [CH₂NH₂]⁺ (α-cleavage, likely the base peak)[5][6] |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used.[7] A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the potentially long relaxation times of quaternary carbons (though none are present in this molecule).[8][9]

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.[10]

-

Sample Spectrum: Place the prepared sample in the spectrometer and record the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the ion source. This can be done via a heated direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[13]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. youtube.com [youtube.com]

- 7. sc.edu [sc.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. mse.washington.edu [mse.washington.edu]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rroij.com [rroij.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopentylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopentylethanamine, a valuable building block in medicinal chemistry. The document outlines its physicochemical properties, potential synthetic routes, and expected analytical characterization. Notably, this compound serves as a key reactant in the development of substituted benzamides that act as allosteric modulators of the follicle-stimulating hormone (FSH) receptor, highlighting its relevance in drug discovery.[1] While specific experimental protocols and characterization data for this compound are not extensively available in peer-reviewed literature, this guide consolidates available information and presents logical synthetic strategies and predicted analytical data based on established chemical principles.

Introduction

This compound, also known as 2-cyclopentylethylamine, is a primary amine with a cyclopentyl moiety. Its structure combines a flexible ethylamine chain with a rigid carbocyclic group, making it an attractive scaffold for the synthesis of novel therapeutic agents. The cyclopentyl group can introduce favorable lipophilic and conformational properties into a drug candidate. A significant application of this compound is in the synthesis of allosteric modulators of the follicle-stimulating hormone (FSH) receptor, a G protein-coupled receptor crucial for reproduction.[1] Allosteric modulation offers a sophisticated approach to fine-tuning receptor activity, and the unique structure of this compound is instrumental in achieving desired pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Cyclopentylethylamine, Cyclopentaneethanamine | [2] |

| CAS Number | 5763-55-3 | [2] |

| Molecular Formula | C₇H₁₅N | [2] |

| Molecular Weight | 113.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 158-159 °C | |

| Density | 0.871 g/cm³ (predicted) | |

| SMILES | C1CCC(C1)CCN | [2] |

| InChI | InChI=1S/C7H15N/c8-6-5-7-3-1-2-4-7/h7H,1-6,8H2 | [2] |

| InChIKey | UKPLRVAKKXWITN-UHFFFAOYSA-N | [2] |

Synthesis of this compound

Proposed Synthetic Routes

Three plausible synthetic routes are outlined below. These are based on well-established organic transformations.

References

An In-depth Technical Guide to 2-Cyclopentylethanamine

This technical guide provides a comprehensive overview of 2-Cyclopentylethanamine, including its chemical properties, synthesis, and significant applications in the field of drug development. The information is intended for researchers, scientists, and professionals involved in medicinal chemistry and pharmaceutical sciences.

Nomenclature and Identification

The systematic IUPAC name for this compound is This compound .[1] It is a primary amine featuring a two-carbon ethyl chain attached to a cyclopentyl group.[2]

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| CAS Number | 5763-55-3 |

| EC Number | 848-174-4 |

| PubChem CID | 5305650 |

| Synonyms | 2-Cyclopentylethylamine, Cyclopentaneethanamine, 2-Aminoethylcyclopentane, (2-Cyclopentylethyl)amine, 2-Cyclopentylethan-1-amine |

A comprehensive list of synonyms is available from various chemical databases.[1][2]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[2] The cyclopentyl group imparts lipophilicity, which can enhance its ability to cross biological membranes, a valuable property in drug design.[2] It is soluble in organic solvents and may have moderate water solubility due to the presence of the amine functional group.[2]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N | [3] |

| Molecular Weight | 113.20 g/mol | [1][4] |

| Boiling Point | 158-159 °C | [3] |

| Density (Predicted) | 0.871 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.72 ± 0.10 | [3] |

| XLogP3-AA | 1.8 | [1] |

| Canonical SMILES | C1CCC(C1)CCN | [1] |

| InChI Key | UKPLRVAKKXWITN-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of its corresponding nitrile, 2-cyclopentylacetonitrile. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol: Reduction of 2-Cyclopentylacetonitrile with LiAlH₄

This protocol describes a general procedure for the reduction of a nitrile to a primary amine.

Materials:

-

2-Cyclopentylacetonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (or THF)

-

Distilled water

-

Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Nitrile: A solution of 2-cyclopentylacetonitrile (1.0 eq.) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath may be required to control the initial exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by TLC or GC).

-

Workup (Fieser method): The reaction is carefully quenched by the sequential, dropwise addition of water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL).

-

Filtration and Extraction: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are collected.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by distillation to yield the final product.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules. Its most notable application is as a reactant in the discovery of substituted benzamides that function as allosteric modulators of the Follicle-Stimulating Hormone Receptor (FSHR).[3][5]

Follicle-Stimulating Hormone Receptor (FSHR) Allosteric Modulators

Follicle-stimulating hormone (FSH) is essential for reproduction, and its receptor (FSHR) is a key therapeutic target for treating infertility.[6] Small-molecule, orally bioavailable mimetics of FSH are sought after to improve patient convenience over injectable protein formulations.[6] Research has led to the discovery of a series of substituted benzamides, synthesized using this compound, that act as positive allosteric modulators (PAMs) of the FSHR.[6] These compounds enhance the activity of the receptor and show high selectivity against related receptors like the luteinizing hormone receptor (LHR).[6]

The general structure of these modulators involves an amide linkage formed between a substituted benzoic acid and this compound. The optimization of these benzamide derivatives has produced compounds with potent activity in primary rat granulosa cells and favorable pharmacokinetic profiles.[6]

Pharmacology and Mechanism of Action

The benzamide derivatives of this compound do not compete with the natural ligand (FSH) for its binding site.[7] Instead, they bind to an allosteric site located within the transmembrane domain (TMD) of the FSH receptor.[8][9] This binding induces a conformational change in the receptor, leading to its activation and the initiation of downstream signaling cascades.[9] This allosteric mechanism of action is a novel approach to modulating G protein-coupled receptors (GPCRs) like the FSHR.[7]

These small-molecule allosteric modulators can lead to "biased signaling," where they preferentially activate certain downstream pathways over others, offering a potential avenue for developing drugs with more specific effects and fewer side effects.[8]

FSH Receptor Signaling Pathway

The FSH receptor is a G protein-coupled receptor primarily expressed on granulosa cells in the ovary and Sertoli cells in the testis.[10] Its activation triggers a complex network of intracellular signaling pathways crucial for processes like follicular development and spermatogenesis.[1][10]

The canonical pathway involves the coupling of the activated receptor to the Gαs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB, to regulate gene expression.[5]

In addition to the canonical Gαs pathway, the FSHR can activate several other signaling cascades, including:

-

PI3K/Akt/mTOR pathway: Important for cell proliferation and survival.[10]

-

MAPK/ERK pathway: Often activated via transactivation of the Epidermal Growth Factor Receptor (EGFR).[5][10]

-

β-Arrestin-dependent pathways: Involved in receptor desensitization, internalization, and G protein-independent signaling.[8]

-

Gαq/11 coupling: Leading to the activation of phospholipase C and an increase in intracellular calcium.[11]

Small-molecule allosteric modulators derived from this compound bind to the transmembrane domain, influencing these signaling cascades to elicit a physiological response.

Caption: FSH Receptor signaling pathways.

References

- 1. Follicle-stimulating hormone receptor - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]

- 4. This compound | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Overview of follicle stimulating hormone and its receptors in reproduction and in stem cells and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of substituted benzamides as follicle stimulating hormone receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric activation of the follicle-stimulating hormone (FSH) receptor by selective, nonpeptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Allosteric Regulation of the Follicle-Stimulating Hormone Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mapping the Follicle-Stimulating Hormone-Induced Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Intracellular Follicle-Stimulating Hormone Receptor Trafficking and Signaling [frontiersin.org]

Health and safety information for Cyclopentaneethanamine

An In-depth Technical Guide to the Health and Safety of Cyclopentaneethanamine and Related Compounds

This guide provides comprehensive health and safety information for Cyclopentaneethanamine and structurally related compounds, intended for researchers, scientists, and drug development professionals. Due to the potential for ambiguity in nomenclature, this document addresses 2-Cyclopentylethanamine (the most direct interpretation of Cyclopentaneethanamine), as well as Cyclopentamine (N,α-dimethyl-cyclopentaneethanamine), 1-Cyclopentyl-N-methyl-methanamine, and Cyclopentanamine, to provide a thorough resource for the scientific community.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of these compounds is fundamental to their safe handling and use in experimental settings. The following tables summarize key data for each compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5763-55-3 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Boiling Point | 158-159 °C | [2] |

| Density (Predicted) | 0.871±0.06 g/cm³ | [2] |

| pKa (Predicted) | 10.72±0.10 | [2] |

| Appearance | Colorless liquid | [2] |

Table 2: Physical and Chemical Properties of Cyclopentamine (N,α-dimethyl-cyclopentaneethanamine)

| Property | Value | Reference |

| CAS Number | 102-45-4 | |

| Molecular Formula | C₉H₁₉N | |

| Molecular Weight | 141.25 g/mol | |

| XLogP3 | 2.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 3 |

Table 3: Physical and Chemical Properties of 1-Cyclopentyl-N-methyl-methanamine

| Property | Value | Reference |

| CAS Number | 4492-51-7 | [3] |

| Molecular Formula | C₇H₁₅N | [3] |

| Molecular Weight | 113.2 g/mol | [3] |

| Boiling Point | 105 °C (at 210 Torr) | [3] |

| Density (Predicted) | 0.837±0.06 g/cm³ | [3] |

Table 4: Physical and Chemical Properties of Cyclopentanamine

| Property | Value | Reference |

| CAS Number | 1003-03-8 | [4] |

| Molecular Formula | C₅H₁₁N | [4] |

| Molecular Weight | 85.15 g/mol | [4] |

| Boiling Point | 106 - 108 °C | [5] |

| Flash Point | 17 °C | [5] |

| Density | 0.863 g/cm³ at 25 °C | |

| log Pow | 0.83 at 20 °C |

Toxicological Data

The toxicological profiles of these compounds are critical for risk assessment in a laboratory setting. The available data, primarily from GHS classifications and acute toxicity studies, are summarized below.

Table 5: GHS Hazard Classifications

| Compound | Hazard Statements | Reference |

| This compound | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H319: Causes serious eye irritation. | [1] |

| Cyclopentamine | Not explicitly classified in the provided results. However, related amines are known to be irritants. | |

| 1-Cyclopentyl-N-methyl-methanamine | Not Classified. | [6] |

| Cyclopentanamine | H225: Highly flammable liquid and vapor.H300: Fatal if swallowed.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.H331: Toxic if inhaled.H412: Harmful to aquatic life with long lasting effects. |

Table 6: Acute Toxicity Data

| Compound | Endpoint | Value | Species | Reference |

| Cyclopentanamine | LC50 Inhalation | 7.7 mg/L (4 h) | Rat | [5][7] |

| Cyclopentanamine | LD50 Oral | 26.15 mg/kg | Rat |

Experimental Protocols

Acute Oral Toxicity (OECD Test Guideline 401)

This guideline provides a method for assessing the median lethal dose (LD50) of a substance when administered orally.

-

Animal Model: Typically, young adult rats of a single strain are used.

-

Dosage: A range of doses of the test substance, dissolved or suspended in a suitable vehicle (e.g., water, corn oil), is administered by gavage to groups of animals.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This guideline details the procedure for evaluating the median lethal concentration (LC50) of a substance in the air.

-

Animal Model: Rats are the preferred species.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).

-

Concentration: Several concentration levels are tested.

-

Observation: Animals are monitored for signs of toxicity during and after exposure for up to 14 days.

-

Pathology: Gross necropsy is performed on all animals.

-

Data Analysis: The LC50 is determined from the concentration-mortality data.

Skin Corrosion/Irritation (OECD Test Guideline 404)

This test assesses the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[8]

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal.

-

Observation: The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

-

Classification: The substance is classified as corrosive or irritant based on the severity and persistence of the skin lesions.

Eye Corrosion/Irritation (OECD Test Guideline 405)

This method evaluates the potential for a substance to cause serious eye damage.

-

Animal Model: Albino rabbits are the standard model.

-

Application: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the animal.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed eye damage.

Signaling Pathways and Mechanism of Action

Cyclopentamine (N,α-dimethyl-cyclopentaneethanamine)

Cyclopentamine is a sympathomimetic agent that acts as a vasoconstrictor. Its primary mechanism of action involves the release of catecholamine neurotransmitters, including norepinephrine, epinephrine, and dopamine. This action on norepinephrine and epinephrine is responsible for its vasoconstrictive effects, which were historically utilized for nasal decongestion. The stimulant properties of cyclopentamine are attributed to its effects on all three of these neurotransmitters.

Caption: Proposed mechanism of Cyclopentamine action.

Other Cyclopentaneethanamine Derivatives

Detailed information on the specific signaling pathways and mechanisms of action for this compound, 1-Cyclopentyl-N-methyl-methanamine, and Cyclopentanamine is not well-documented in publicly available literature. However, based on their structural similarities to other biologically active amines, it is plausible that they may interact with various receptors and enzymes within the central nervous system and peripheral tissues. Cyclopentanamine and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The cyclopentane ring is a recurring motif in medicinal chemistry, and its derivatives have been explored for various therapeutic applications, including as enzyme inhibitors and antimicrobial agents.[10] For instance, some cyclopentane derivatives have shown potential as neuraminidase inhibitors for influenza.[10]

Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with these compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Body Protection: A lab coat and closed-toe shoes are required.

-

Respiratory Protection: All handling should be conducted in a well-ventilated chemical fume hood.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Use only non-sparking tools, especially for flammable compounds like Cyclopentanamine.

-

Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

Spills

-

Evacuate the area and ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

This guide is intended to provide a comprehensive overview of the health and safety information for Cyclopentaneethanamine and related compounds. It is crucial for all personnel to consult the specific Safety Data Sheet (SDS) for the particular compound being used and to adhere to all institutional safety policies and procedures.

References

- 1. This compound | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. N-Methylcyclopentanemethanamine | C7H15N | CID 261585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Applicability of in vitro tests for skin irritation and corrosion to regulatory classification schemes: substantiating test strategies with data from routine studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. aksci.com [aksci.com]

Potential Research Areas for 2-Cyclopentylethanamine: A Technical Guide for Drug Discovery Professionals

Introduction

2-Cyclopentylethanamine is a primary amine featuring a cyclopentyl moiety. While its direct biological activities are not extensively documented, its utility as a chemical intermediate has positioned it as a valuable starting material in the synthesis of pharmacologically active compounds. This technical guide explores potential research avenues for this compound, focusing on its application in the development of novel therapeutics. The primary areas of interest identified are its role in the synthesis of Follicle-Stimulating Hormone Receptor (FSHR) modulators and its potential, though less direct, application in the development of neuroprotective agents. This document provides a comprehensive overview of these areas, including quantitative data on derivative compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Follicle-Stimulating Hormone Receptor (FSHR) Allosteric Modulators

A significant and well-documented application of this compound is as a precursor for the synthesis of substituted benzamides that act as positive allosteric modulators (PAMs) of the Follicle-Stimulating Hormone Receptor (FSHR).[1] FSHR, a G protein-coupled receptor (GPCR), plays a crucial role in reproduction.[1] Orally bioavailable small molecule modulators of FSHR are of great interest for increasing patient convenience and compliance in fertility treatments.[1]

Rationale for Research

The development of non-steroidal, orally active FSHR modulators could offer significant advantages over current injectable gonadotropin therapies for infertility. Positive allosteric modulators, which enhance the effect of the endogenous FSH, present a promising therapeutic strategy. Research in this area focuses on the discovery and optimization of compounds that can selectively potentiate FSHR signaling.

Quantitative Data on Benzamide FSHR PAMs

A study by Yu et al. (2014) identified a series of substituted benzamides as potent and selective FSHR PAMs.[1] While the exact starting material for every synthesized compound is not specified, the core structure of several optimized compounds is consistent with a derivative of this compound. Two lead compounds, 9j and 9k , demonstrated promising in vitro activity and pharmacokinetic profiles.[1]

| Compound | Primary Rat Granulosa Cell Assay (Estradiol Production) | Selectivity vs. LHR and TSHR | Pharmacokinetic Profile |

| 9j | Enhanced Activity | High | Promising |

| 9k | Enhanced Activity | High | Promising |

Table 1: Summary of In Vitro and Pharmacokinetic Data for Lead Benzamide FSHR PAMs. [1]

Signaling Pathway of FSH Receptor

FSH binding to its receptor on granulosa cells in the ovary primarily activates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, stimulates downstream signaling cascades that result in the production of estradiol, a key hormone in follicular development.

Caption: FSHR Signaling Pathway and Point of Intervention for Benzamide PAMs.

Experimental Protocols

This protocol describes a general method for the amide coupling of this compound with a substituted benzoic acid, a key step in the synthesis of the benzamide FSHR modulators.

Materials:

-

This compound

-

Substituted benzoic acid (e.g., 4-(piperazin-1-yl)benzoic acid)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the substituted benzoic acid in the anhydrous solvent.

-

Add the coupling agent and the tertiary amine base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(2-cyclopentylethyl) benzamide derivative.

Caption: General workflow for the synthesis of N-(2-Cyclopentylethyl) benzamide derivatives.

This assay is used to determine the functional activity of FSHR modulators in a physiologically relevant cell type.

Materials:

-

Immature female Sprague-Dawley rats

-

Diethylstilbestrol (DES)

-

McCoy's 5A medium

-

Fetal bovine serum (FBS)

-

Recombinant human FSH (rhFSH)

-

Test compounds (e.g., benzamide derivatives)

-

Estradiol ELISA kit

Procedure:

-

Implant immature female rats with DES pellets to stimulate follicular development.

-

After 4-5 days, euthanize the rats and harvest the ovaries.

-

Puncture the follicles to release granulosa cells into the culture medium.

-

Plate the granulosa cells in 96-well plates and culture overnight.

-

Wash the cells and replace the medium with serum-free medium containing a sub-maximal concentration of rhFSH and varying concentrations of the test compound.

-

Incubate for 72 hours.

-

Collect the cell culture supernatant and measure the estradiol concentration using a commercial ELISA kit.

-

Determine the EC50 values for the test compounds in potentiating the FSH-induced estradiol production.

This assay measures the direct effect of compounds on the primary signaling pathway of the FSHR.

Materials:

-

HEK293 or CHO cells stably expressing the human FSHR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

IBMX (a phosphodiesterase inhibitor)

-

Recombinant human FSH (rhFSH)

-

Test compounds

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

-

Plate the FSHR-expressing cells in 96-well plates and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing IBMX and pre-incubate for 30 minutes.

-

Add a sub-maximal concentration of rhFSH along with varying concentrations of the test compound.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Calculate the potentiation of the FSH-induced cAMP response by the test compounds and determine their EC50 values.

Potential for Development of Neuroprotective Agents

While a direct synthetic lineage is less established, the structural motif of a cyclopentyl group attached to an aminoethyl chain, as found in this compound, is present in various neuroprotective agents. The cyclopentyl group can increase lipophilicity, which may enhance blood-brain barrier penetration. This suggests a potential, yet more speculative, research avenue for this compound as a scaffold for novel neuroprotective drugs.

Rationale for Research

The development of new chemical entities for the treatment of neurodegenerative diseases is a high-priority area of research. Scaffolds that can be readily modified to explore structure-activity relationships (SAR) are particularly valuable. The simple structure of this compound makes it an attractive starting point for the synthesis of a library of compounds to be screened for neuroprotective activity.

Experimental Protocols for Neuroprotection Assays

Should derivatives of this compound be synthesized for this purpose, the following are examples of key in vitro assays to assess their neuroprotective potential.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA))

-

Test compounds

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

Procedure:

-

Plate the neuronal cells in 96-well plates and allow them to differentiate if necessary.

-

Pre-treat the cells with varying concentrations of the test compounds for 1-2 hours.

-

Induce oxidative stress by adding H₂O₂ or 6-OHDA to the culture medium.

-

Co-incubate the cells with the test compounds and the oxidative stressor for 24 hours.

-

Measure cell viability using a standard assay.

-

Determine the concentration at which the test compounds provide 50% protection against the toxin-induced cell death (EC50).

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

Culture medium

-

Glutamate or NMDA

-

Test compounds

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Culture the neuronal cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Induce excitotoxicity by adding a high concentration of glutamate or NMDA.

-

Incubate for 24 hours.

-

Measure the release of LDH into the culture medium as an indicator of cell death.

-

Calculate the percentage of protection conferred by the test compounds against glutamate-induced cytotoxicity.

Caption: A potential workflow for the discovery of neuroprotective agents derived from this compound.

Conclusion and Future Directions

This compound serves as a valuable and versatile building block in medicinal chemistry. The most promising and evidence-based research direction for this compound is in the development of orally bioavailable, small molecule positive allosteric modulators of the FSH receptor for applications in reproductive medicine. Further research in this area should focus on the synthesis and optimization of benzamide derivatives, detailed characterization of their in vitro and in vivo pharmacology, and elucidation of their precise binding site and mechanism of allosteric modulation on the FSHR.

The potential for developing neuroprotective agents from this compound is a more exploratory but intriguing avenue. The synthesis of a diverse library of derivatives and their screening in a battery of in vitro neuroprotection assays could lead to the identification of novel scaffolds for the treatment of neurodegenerative diseases. Future work in this area would require a systematic approach to establish a clear structure-activity relationship and to identify compounds with promising efficacy and safety profiles for further preclinical development.

References

Reactivity Profile of the Primary Amine in 2-Cyclopentylethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the primary amine in 2-Cyclopentylethanamine. The document elucidates the core chemical properties, including basicity and nucleophilicity, and explores its reactivity in key synthetic transformations such as acylation, alkylation, and Schiff base formation. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a practical resource for the application of this versatile building block in medicinal chemistry and drug development. Notably, this guide highlights the role of this compound in the synthesis of allosteric modulators for the Follicle-Stimulating Hormone Receptor (FSHR), underscoring its relevance in contemporary pharmaceutical research.

Introduction

Primary amines are fundamental functional groups in the realm of medicinal chemistry, serving as key pharmacophoric elements and versatile synthetic handles for the construction of complex molecular architectures.[1] this compound, with its characteristic cyclopentyl moiety, presents a unique combination of steric and electronic properties that influence its reactivity and potential for interaction with biological targets. Understanding the reactivity profile of its primary amine is crucial for its effective utilization in the design and synthesis of novel therapeutic agents. This guide aims to provide a detailed examination of the chemical behavior of the primary amine in this compound, supported by experimental data and procedural insights.

Core Chemical Properties

The reactivity of the primary amine in this compound is fundamentally governed by its basicity and nucleophilicity.

Basicity

The basicity of an amine is a measure of its ability to accept a proton. The predicted pKa of the conjugate acid of this compound is approximately 10.72.[2] This value is typical for a primary alkylamine, indicating that it is a moderately strong base. This basicity allows for the formation of stable ammonium salts, which can be advantageous for improving the aqueous solubility of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [3] |

| Molecular Weight | 113.20 g/mol | [3] |

| Boiling Point | 158-159 °C | [2] |

| Predicted pKa | 10.72 ± 0.10 | [2] |

Nucleophilicity

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with electrophilic centers. The nucleophilicity is influenced by the steric hindrance imposed by the adjacent cyclopentyl group. While the cyclopentyl moiety is bulkier than a simple alkyl chain, the primary nature of the amine minimizes steric congestion around the nitrogen, allowing for effective nucleophilic attack in many common synthetic transformations.

Key Synthetic Transformations

The primary amine of this compound serves as a versatile functional group for a variety of synthetic modifications, including acylation, alkylation, and Schiff base formation.

N-Acylation

N-acylation is a common and reliable method for the synthesis of amides from primary amines. This transformation is widely used in drug development to introduce various acyl groups that can modulate the physicochemical and pharmacological properties of a molecule.

Caption: General N-Acylation Reaction.

A general procedure for the N-acetylation of a primary amine is as follows:

-

Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a base, such as triethylamine (1.2 eq), followed by the dropwise addition of acetyl chloride (1.1 eq).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-cyclopentylethyl)acetamide.

Table 2: Representative Yields for N-Acylation of Primary Amines

| Amine | Acylating Agent | Product | Yield (%) | Reference |

| Primary Amine (general) | Acetyl Chloride | N-Acetyl Amide | >90 (Typical) | [4] |

| Primary Amine (general) | Benzoyl Chloride | N-Benzoyl Amide | High (Typical) | [4] |

Note: Specific yield for this compound was not found in the searched literature, but high yields are expected based on general reactivity.

N-Alkylation

N-alkylation introduces alkyl substituents onto the nitrogen atom, a key strategy for modulating the lipophilicity, basicity, and receptor-binding properties of drug candidates. Reductive amination is a widely employed method for the controlled mono-alkylation of primary amines.

Caption: Reductive Amination Workflow.

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the solution to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by TLC.

-

Work-up: Carefully add water to quench the reaction. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired N-alkylated amine.

Table 3: Representative Yields for Reductive Amination of Primary Amines

| Amine | Carbonyl Compound | Product | Yield (%) | Reference |

| Benzylamine | Pivalaldehyde | N-Neopentylbenzylamine | Good (83%) | [2] |

| Various Amines | Various Aldehydes | N-Substituted Imines | Good to Excellent | [5] |

Note: Specific yield for this compound was not found in the searched literature, but good yields are expected based on general reactivity.

Schiff Base Formation

The condensation of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. These compounds are valuable intermediates in organic synthesis and are also investigated for their own biological activities.

Caption: Schiff Base Formation.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalysis (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours. The formation of the imine can often be observed by a color change or the precipitation of the product.

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.